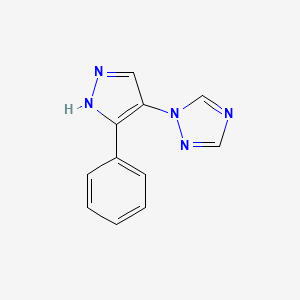

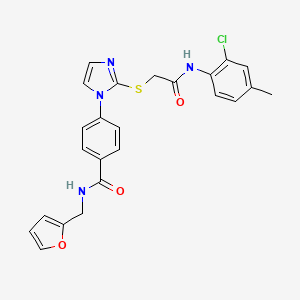

1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

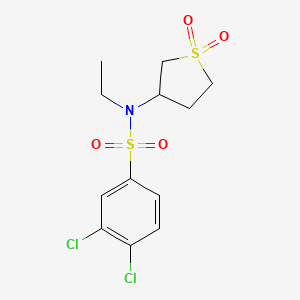

The compound "1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole" is a heterocyclic molecule that is part of a broader class of compounds with potential biological and pharmacological activities. The structure of this compound includes both pyrazole and triazole rings, which are known for their significance in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of related triazole derivatives often involves multi-step reactions starting with simple precursors. For instance, the synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives starts with p-phenylenediamine and proceeds through a series of reactions including the use of triethyl orthoalkylates and hydrazine monohydrate . Similarly, the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by cyclization with hydrazine hydrate . These methods demonstrate the versatility of synthetic approaches to access various triazole and pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR. For example, the structure of a methyl derivative of a triazole compound was confirmed by X-ray analysis . The crystal structure of a related compound, 1-[(1'-phenyl-5'-methyl-4'-pyrazolcarbonyl)]-3-methylthio-5-amino-1H-yl-1,2,4-triazole, was determined by single-crystal X-ray diffraction, revealing the presence of a dimer with intermolecular hydrogen bonds .

Chemical Reactions Analysis

Triazole and pyrazole derivatives can undergo various chemical reactions. For instance, triazenes can be obtained by a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides . Oxidation reactions are also common, as seen with the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles using 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione as an oxidizing agent . Additionally, iodine(III)-mediated oxidative cyclization has been used to synthesize triazolo[4,3-a]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole and pyrazole derivatives are influenced by their molecular structure. These properties can be studied using various analytical techniques, including high-performance liquid chromatography to determine purity and qualitative and quantitative elemental analysis . The introduction of different substituents can significantly affect the biological activity of these compounds, as seen in the synthesis of halogenated pyrazole derivatives, where the presence of halogen atoms enhanced antimicrobial properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole derivatives have been synthesized and examined for their potential biological activities. The structural combination of 1,2,4-triazole and pyrazole in one molecule increases the likelihood of interaction with various biological targets, making these compounds scientifically attractive for further research in medicinal chemistry.

Antimicrobial Properties : Compounds containing this compound have shown potent antimicrobial properties. A facile iodine(III)-mediated synthesis led to compounds with promising antibacterial and antifungal activities, suggesting their role as potent antimicrobial agents (Prakash et al., 2011). Similarly, derivatives like 1,3-thiazolyl-pyrazolyl-1,2,3-triazole and bis-pyrazolyl-1,2,3-triazole showed promising antimycobacterial and antibacterial activities (Jagadale et al., 2020).

Anticancer Properties : Certain derivatives have demonstrated anticancer activities. For instance, compounds synthesized from this compound were found to possess significant anticancer properties (Riyadh et al., 2013).

Chemical Synthesis and Potential Applications

The chemical synthesis of this compound derivatives involves various innovative methodologies, demonstrating the compound's versatility in chemical transformations and its potential in various applications.

Innovative Synthesis Techniques : New synthesis techniques such as a one-pot multicomponent approach and microwave-assisted synthesis have been developed for these compounds, reflecting their potential for efficient and scalable production (Sujatha et al., 2018).

Optoelectronic Applications : Some studies indicate that these compounds might have applications in the field of optoelectronics. For instance, a study on the structural and optical properties of novel pyrazole-1,2,3-triazole hybrids suggested their potential use in optoelectronic devices (Azab et al., 2021).

Zukünftige Richtungen

The future directions for research on “1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole” could involve further exploration of its potential as a therapeutic agent, particularly in the context of cancer treatment . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes like aurora-a kinase and COX-2 . These enzymes play crucial roles in cell division and inflammation, respectively .

Mode of Action

Similar compounds have been found to inhibit the activity of their target enzymes . This inhibition can lead to changes in cellular processes such as cell division and inflammation .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell division and inflammation . The downstream effects of these pathway alterations can include changes in cell growth and immune response .

Result of Action

Similar compounds have been found to exhibit cytotoxic effects in certain cancer cell lines . This suggests that 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole may also have potential anticancer effects.

Eigenschaften

IUPAC Name |

1-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-2-4-9(5-3-1)11-10(6-13-15-11)16-8-12-7-14-16/h1-8H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANCTKSZNAKJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2551758.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551766.png)

![4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2551767.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide](/img/structure/B2551772.png)

![N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2551777.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione](/img/structure/B2551780.png)